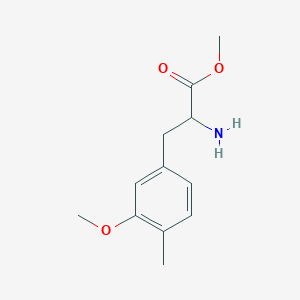

Methyl 2-amino-3-(3-methoxy-4-methylphenyl)propanoate

Description

Methyl 2-amino-3-(3-methoxy-4-methylphenyl)propanoate is a substituted phenylalanine derivative with a methoxy group at the 3-position and a methyl group at the 4-position of the aromatic ring. This compound is structurally characterized by:

- Ester functional group (methyl ester) at the carboxylate position.

- Amino group at the α-carbon, enabling participation in peptide bond formation or other nucleophilic reactions.

Properties

IUPAC Name |

methyl 2-amino-3-(3-methoxy-4-methylphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-8-4-5-9(7-11(8)15-2)6-10(13)12(14)16-3/h4-5,7,10H,6,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPBZLCEZYYGHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(C(=O)OC)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(3-methoxy-4-methylphenyl)propanoate typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 3-methoxy-4-methylbenzaldehyde.

Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonium chloride and potassium cyanide to form the corresponding aminonitrile.

Hydrolysis and Esterification: The aminonitrile is then hydrolyzed to the corresponding amino acid, which is subsequently esterified using methanol and sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(3-methoxy-4-methylphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate.

Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Ceric ammonium nitrate in acetonitrile.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

Oxidation: 2-amino-3-(3-hydroxy-4-methylphenyl)propanoate.

Reduction: 2-amino-3-(3-methoxy-4-methylphenyl)propanol.

Substitution: Various amides depending on the acylating agent used.

Scientific Research Applications

Methyl 2-amino-3-(3-methoxy-4-methylphenyl)propanoate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(3-methoxy-4-methylphenyl)propanoate involves its interaction with specific molecular targets:

Enzyme Inhibition: It can inhibit enzymes by mimicking the natural substrate, thereby blocking the active site.

Receptor Binding: The compound can bind to receptors in the nervous system, modulating their activity and affecting neurotransmission.

Comparison with Similar Compounds

3-(2-Methoxyphenyl)propanoic Acid

- Structure: Lacks the amino group and methyl ester; features a carboxylic acid instead. The methoxy group is at the 2-position of the phenyl ring.

- Properties :

- Key Differences: The absence of the amino group limits its utility in peptide synthesis. The carboxylic acid moiety enhances hydrophilicity compared to the methyl ester in the target compound.

(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate

- Structure: Shares the methyl ester and amino group but has a nitro substituent at the 4-position of the phenyl ring.

- Synthetic Relevance: Used as an intermediate in the synthesis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol via sodium borohydride reduction in isopropyl alcohol (IPA) .

- Reactivity: The nitro group is electron-withdrawing, making the phenyl ring less reactive toward electrophilic substitution compared to the methoxy-methyl-substituted target compound.

2-Amino-3-(4-methyl-1H-pyrazol-1-yl)propanoate Dihydrochloride

- Structure : Replaces the 3-methoxy-4-methylphenyl group with a 4-methylpyrazole ring.

- Properties: Molecular weight: Not explicitly stated but estimated at ~296.55 g/mol (C₉H₁₁BrClNO₃) . Exists as a dihydrochloride salt, enhancing water solubility compared to the free-base target compound .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| Methyl 2-amino-3-(3-methoxy-4-methylphenyl)propanoate | C₁₂H₁₇NO₃ | 223.27 | Not Provided | Not Reported | Amino, methyl ester, methoxy-methylphenyl |

| 3-(2-Methoxyphenyl)propanoic Acid | C₁₀H₁₂O₃ | 180.20 | 6342-77-4 | 85–89 | Carboxylic acid, 2-methoxyphenyl |

| (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate | C₁₀H₁₂N₂O₄ | 224.21 | Not Provided | Not Reported | Amino, methyl ester, 4-nitrophenyl |

| 2-Amino-3-(4-methyl-1H-pyrazol-1-yl)propanoate dihydrochloride | C₉H₁₄N₃O₂·2HCl | ~296.55 | Not Provided | Not Reported | Amino, methyl ester, pyrazole |

Research Findings and Functional Implications

- Substituent Effects :

- Electron-donating groups (e.g., methoxy, methyl) enhance the aromatic ring’s reactivity toward electrophilic substitution compared to electron-withdrawing groups (e.g., nitro) .

- The methyl ester group in the target compound improves lipid solubility, making it more suitable for crossing biological membranes than carboxylic acid analogs .

- Synthetic Utility :

- Biological Relevance: Pyrazole-containing analogs (e.g., 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoate) are explored in kinase inhibition studies, whereas methoxy-methylphenyl derivatives may target G protein-coupled receptors (GPCRs) due to structural mimicry of endogenous ligands .

Biological Activity

Methyl 2-amino-3-(3-methoxy-4-methylphenyl)propanoate, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its amino acid derivative structure, which includes:

- An amino group that can engage in hydrogen bonding.

- A methoxy group that influences its electronic properties.

- A propanoate backbone contributing to its reactivity.

The molecular formula of this compound is , and its structural features allow it to interact with various biological targets, potentially affecting neurotransmitter systems and other biochemical pathways.

The biological activity of this compound is primarily attributed to:

- Hydrogen Bonding : The amino group facilitates interactions with biological macromolecules, enhancing binding affinity to receptors.

- Lipophilicity Modulation : The presence of the methoxy group affects the compound's lipophilicity, influencing its absorption and distribution in biological systems.

These interactions suggest that this compound may play a role in modulating neurotransmitter activity, which is critical for treating neurological disorders.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance:

- Case Study : A study on derivatives of methyl 2-amino acids showed effective inhibition against various bacterial strains, suggesting potential applications in combating infections .

Neuropharmacological Effects

The compound's structural analogs have been investigated for their effects on neurotransmitter systems:

- Potential Applications : Its role as a precursor or modulator for neurotransmitters like serotonin and dopamine may provide insights into its therapeutic potential for conditions such as depression and anxiety .

Cytotoxicity Studies

Cytotoxic effects have been evaluated in several studies:

- Findings : In vitro tests demonstrated varying degrees of cytotoxicity against cancer cell lines, indicating the need for further investigation into its anticancer properties .

Research Findings and Data Tables

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Study | Biological Activity | Target | IC50/Other Metrics |

|---|---|---|---|

| Study 1 | Antimicrobial | Various bacteria | MIC values ranged from 50–200 μg/mL |

| Study 2 | Neurotransmitter modulation | Serotonin receptors | Binding affinity not quantified |

| Study 3 | Cytotoxicity | Cancer cell lines (e.g., HT29) | IC50 values varied; specific values not disclosed |

Q & A

Q. How can Methyl 2-amino-3-(3-methoxy-4-methylphenyl)propanoate be synthesized, and what are the critical reaction conditions to ensure high yield?

Methodological Answer: The synthesis typically involves esterification of the corresponding amino acid or condensation of protected amino acids with the appropriate aryl aldehyde, followed by reduction and esterification. For example, methyl esters of structurally similar compounds (e.g., 4-chloro-DL-phenylalanine methyl ester hydrochloride) are synthesized via acid-catalyzed esterification using methanol and thionyl chloride under anhydrous conditions to prevent hydrolysis . Key reaction parameters include:

- Nitrogen atmosphere to prevent oxidation of the amino group.

- Temperature control (e.g., reflux at 60–70°C) to minimize racemization.

- Use of protective groups (e.g., Boc or Fmoc) for the amine functionality during intermediate steps.

Purity can be monitored by TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water + 0.1% TFA).

Q. What spectroscopic techniques are most reliable for characterizing this compound, and which key spectral features should be analyzed?

Methodological Answer:

- ¹H/¹³C NMR :

- Methoxy group: δ ~3.7–3.8 ppm (singlet, integrating to 3H).

- Methyl group on phenyl ring: δ ~2.3 ppm (singlet, 3H).

- Ester carbonyl (¹³C): ~170–172 ppm.

- FTIR :

- Ester C=O stretch: 1730–1750 cm⁻¹.

- Amino N-H stretch: 3300–3500 cm⁻¹.

- Mass Spectrometry (HRMS) :

Q. What chromatographic methods are recommended for purity assessment, and how should parameters be optimized?

Methodological Answer:

- Reverse-phase HPLC :

- Column: C18 (5 µm, 250 × 4.6 mm).

- Mobile phase: Acetonitrile/water (0.1% TFA) with gradient elution (20% → 80% acetonitrile over 20 min).

- Detection: UV at 210–220 nm.

- Validation :

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and how is enantiomeric excess quantified?

Methodological Answer:

- Chiral Auxiliaries : Use Evans’ oxazolidinones during alkylation to control stereochemistry. Post-reaction, hydrolyze the auxiliary to yield the desired enantiomer.

- Asymmetric Catalysis : Employ chiral catalysts like BINAP-Ru complexes for hydrogenation of α,β-unsaturated intermediates.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of a racemic mixture.

Quantification :- Chiral HPLC : Chiralpak AD-H column, isocratic elution (hexane/isopropanol 90:10).

- Circular Dichroism (CD) : Compare Cotton effects with known standards.

- Polarimetry : Measure specific rotation ([α]D²⁵) against a racemic mixture.

For validation, see studies on methyl 2-amino-3-(1H-indol-4-yl)propanoate derivatives .

Q. How do substitution patterns on the phenyl ring influence biological activity in SAR studies?

Methodological Answer:

- Lipophilicity : 3-Methoxy and 4-methyl groups increase logP, enhancing membrane permeability (measured via PAMPA assay).

- Electronic Effects : Electron-donating groups (e.g., -OCH₃) stabilize resonance interactions with target receptors (e.g., GPCRs).

- Steric Effects : Bulkier substituents at the 4-position may reduce binding affinity.

Computational Tools :- Molecular Docking (AutoDock Vina) : Simulate interactions with protein targets (e.g., kinases).

- QSAR Models : Use descriptors like Hammett constants (σ) and molar refractivity (MR) to predict activity.

Refer to analogs in (trifluoropropanoate derivatives) for comparative analysis .

Q. How can researchers resolve contradictions in crystallographic data when observed melting points deviate from literature values?

Methodological Answer:

- Polymorphism Screening : Recrystallize from solvents of varying polarity (e.g., ethanol, ethyl acetate) to isolate different polymorphs.

- Differential Scanning Calorimetry (DSC) : Identify endothermic peaks corresponding to polymorphic transitions.

- PXRD : Compare experimental diffraction patterns with simulated data from single-crystal studies (e.g., for a related methyl ester) .

For example, if the observed mp is 186–189°C but literature reports 180–182°C, DSC may reveal a metastable polymorph with distinct thermal behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.